molecular formula C14H12FNO3 B1672881 Flumequine CAS No. 42835-25-6

Flumequine

Cat. No. B1672881
CAS RN: 42835-25-6
M. Wt: 261.25 g/mol
InChI Key: DPSPPJIUMHPXMA-UHFFFAOYSA-N
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Description

Flumequine is a synthetic chemotherapeutic antibiotic of the fluoroquinolone drug class used to treat bacterial infections . It is characterized by its quick absorption and distribution in animal tissues and reaches high concentration levels in blood within half an hour of its administration .


Synthesis Analysis

Flumequine degradation by sulfate radical based advanced oxidation processes (AOPs) has been studied. The reaction rate constants in different water samples were determined, and the degradation pathways involving hydroxylation, decarboxylation, and defluorination were proposed .


Molecular Structure Analysis

Flumequine has a molecular formula of C14H12FNO3. Its average mass is 261.248 Da and its monoisotopic mass is 261.080109 Da . The structure of Flumequine includes a pyridoquinoline, a 3-oxo monocarboxylic acid, an organofluorine compound, and a quinolone antibiotic .


Chemical Reactions Analysis

A total of thirteen transformation products of Flumequine during ozonation were identified using liquid chromatography-mass spectrometry. The degradation pathways involved hydroxylation, decarboxylation, and defluorination .

Scientific Research Applications

Detection and Monitoring in Biological Samples

Biosensor Immunoassay for Flumequine in Broiler Serum and Muscle : A biosensor immunoassay (BIA) has been developed for the rapid and specific detection of Flumequine in the blood serum and muscle of broilers. This assay, utilizing a polyclonal anti-Flumequine serum and a CM5 biosensor chip coated with Flumequine, demonstrates the potential for predicting Flumequine concentrations in animal tissues, aiding in residue analysis and food safety monitoring (Haasnoot et al., 2007).

Antibacterial Efficacy and Resistance

In vitro Activity Against Brachyspira hyodysenteriae : Research evaluating Flumequine's in vitro anti-Brachyspira hyodysenteriae activity reveals limited efficacy, suggesting its role in swine dysentery treatment may be attributed to activity against other pathogenic bacteria involved in the disease rather than direct action on B. hyodysenteriae (Aller-Morán et al., 2015).

Environmental Impact and Degradation

Biotransformation by Ligninolytic Fungi : Studies on the biodegradation of Flumequine using ligninolytic fungi suggest different transformation pathways, with some strains capable of transforming over 90% of Flumequine. This research indicates the potential for bioremediation strategies to mitigate environmental contamination (Čvančarová et al., 2013).

Photocatalytic Degradation : The degradation of Flumequine under simulated sunlight using N-doped TiO2 catalysts demonstrates a promising approach to remove this antibiotic from water, highlighting a viable method for treating contaminated environmental samples (Zeng et al., 2020).

Adsorption Studies

Microporous Carbon for Adsorption : Research into the adsorption of Flumequine on microporous carbon derived from hydroxyl functionalized organic networks suggests high adsorption capacity and potential for water treatment applications, offering a method to efficiently remove Flumequine from contaminated water sources (Zhao et al., 2021).

Safety And Hazards

Flumequine should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided. It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .

Future Directions

The future directions of Flumequine research could involve studying the degradation kinetics and environmental behaviors of this antibiotic. This would provide additional information for reliable risk assessment of these chiral antibiotics . Additionally, the role of efflux pumps in conferring low susceptibility to quinolones among bacteria recovered from Chilean salmon farms could be further investigated .

properties

IUPAC Name

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPPJIUMHPXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045623
Record name Flumequine
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Molecular Weight

261.25 g/mol
Source PubChem
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Physical Description

Solid
Record name Flumequine
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Solubility

Insoluble in water, Soluble in alkaline solutions and alcohol
Record name FLUMEQUINE
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Product Name

Flumequine

Color/Form

White crystalline powder

CAS RN

42835-25-6
Record name Flumequine
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Record name FLUMEQUINE
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Record name Flumequine
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Melting Point

253-255 °C, 253 - 255 °C
Record name FLUMEQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flumequine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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